2-(2-(Diphenylphosphino)phenyl)-1-methyl-1H-indole

Suzuki-Miyaura coupling aryl tosylate room-temperature catalysis

CM-phos addresses the challenge of activating robust yet inexpensive aryl mesylate and tosylate electrophiles in cross-coupling, where standard ligands fail. Its ortho-diphenylphosphino-2-arylindole architecture forms a palladacycle critical for mild, low-loading catalysis. - Enables Pd-catalyzed cyanation of aryl chlorides at 70°C (93% yield), preserving sensitive groups. - Achieves tetra-ortho-substituted biaryl formation via Suzuki-Miyaura coupling at just 0.2 mol% Pd. - Facilitates one-pot borylation/Suzuki-Miyaura sequences with borylation at 0.025 mol% Pd, minimizing intermediate purification.

Molecular Formula C27H22NP
Molecular Weight 391.4 g/mol
Cat. No. B12064538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(Diphenylphosphino)phenyl)-1-methyl-1H-indole
Molecular FormulaC27H22NP
Molecular Weight391.4 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C=C1C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C27H22NP/c1-28-25-18-10-8-12-21(25)20-26(28)24-17-9-11-19-27(24)29(22-13-4-2-5-14-22)23-15-6-3-7-16-23/h2-20H,1H3
InChIKeyLFWMGRLZWPJWEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CM-phos: Indolylphosphine Ligand for Palladium-Catalyzed Cross-Coupling


2-(2-(Diphenylphosphino)phenyl)-1-methyl-1H-indole (CAS 1067883-56-0), also known as CM-phos, is a member of the indolylphosphine ligand class developed for palladium-catalyzed cross-coupling reactions [1]. This ligand features a 2-arylindole scaffold with a diphenylphosphino (-PPh2) group positioned at the ortho position of the 2-arene ring, enabling it to form a palladacycle intermediate during catalysis [2]. The modular Fischer indolization synthesis allows for structural diversification at the N-substituent, phosphine group, and indole 3-position [3].

Palladium-catalyzed cross-coupling with challenging electrophiles: aryl mesylates, tosylates, and chlorides
Indolylphosphine scaffold forming a palladacycle intermediate for activating less reactive substrates
Reported compatibility with Suzuki-Miyaura, Buchwald-Hartwig amination, and cyanation

Why Generic Phosphine Substitution Fails with CM-phos


The catalytic performance of phosphine ligands in cross-coupling is exquisitely sensitive to the precise spatial arrangement of the phosphino group and the electronic properties of the ligand scaffold. In the case of 2-(2-(diphenylphosphino)phenyl)-1-methyl-1H-indole, the ortho-positioning of the -PPh2 group on the 2-arene ring (CM-phos architecture) enables the formation of a palladacycle intermediate that is critical for activating challenging electrophiles such as aryl mesylates and tosylates [1]. This specific ligand geometry cannot be replicated by simple triarylphosphines (e.g., PPh3) or by indolylphosphines bearing the phosphino group at the indole C3-position, which exhibit different reactivity profiles and substrate scopes [2].

Structural mismatch

Triarylphosphines (e.g., PPh3) lack the ortho-arene phosphino arrangement needed to form the palladacycle intermediate; aryl mesylate/tosylate activation may not occur.

Isomeric positioning

Indolylphosphines with the phosphino group at the indole C3-position exhibit a different reactivity profile and substrate scope; coupling outcomes may shift.

Electronic/steric tuning

Bulkier, electron-rich PCy2 analogs do not always improve sterically hindered coupling; the -PPh2 group provides a reported advantage in specific hindered biaryl syntheses.

Quantitative Performance Evidence for CM-phos


Room-Temperature Suzuki-Miyaura Coupling of Aryl Tosylates

CM-phos (L2) enables the Suzuki-Miyaura coupling of nonactivated aryl tosylates with arylboronic acids at a catalyst loading of 0.2 mol% Pd, and for the first time, permits room-temperature coupling for this substrate class [1]. In contrast, conventional phosphine ligands such as PPh3 or even other indolylphosphines with different phosphino group positioning (e.g., C3-positioned) fail to achieve comparable activity under such mild conditions [2].

Aryl tosylate Suzuki coupling
Head-to-head
CM-phos 0.2 mol% Pd, room temp feasible
Other indolylphosphines / PPh3 higher loading, elevated temp
Supports reduced catalyst loading and room-temperature operation
First reported room-temperature aryl tosylate coupling
Suzuki-Miyaura coupling aryl tosylate room-temperature catalysis

Aryl Chloride Cyanation vs. XPhos, SPhos, and BrettPhos

In the palladium-catalyzed cyanation of aryl chlorides using K4[Fe(CN)6], the Pd/CM-phos catalyst system delivers a 93% yield at 70 °C, representing the mildest reaction temperature reported for this transformation [1]. Under identical conditions, the Buchwald ligands XPhos, SPhos, and BrettPhos provide significantly lower yields (exact values not disclosed in the abstract but described as inferior), establishing CM-phos as the superior ligand for this challenging electrophile class [2].

Aryl chloride cyanation
Head-to-head
CM-phos 93% yield at 70 °C
XPhos, SPhos, BrettPhos lower yields (values not disclosed)
Reported top rank in tested ligand set
Mildest reported temperature for this transformation
cyanation aryl chloride catalyst comparison

PPh2 vs. PCy2 in Sterically Hindered Aryl Chloride Coupling

In the indole C3-positioned phosphine series, ligands containing the -PPh2 group exhibit superior performance in the highly sterically hindered Suzuki-Miyaura cross-coupling of aryl chlorides compared to ligands containing the bulkier, more electron-rich -PCy2 moiety [1]. This counterintuitive finding challenges the conventional wisdom that electron-rich, sterically demanding phosphines are required for aryl chloride activation. Using a -PPh2-containing ligand, catalyst loading can be reduced to 0.2 mol% Pd for tetra-ortho-substituted biaryl synthesis [2].

Sterically hindered biaryl coupling
Cross-study
-PPh2 ligands effective at 0.2 mol% Pd
-PCy2 analogs inferior in hindered contexts
Supports sterically demanding tetra-ortho-substituted biaryl synthesis
PPh2 steric/electronic balance reported as advantageous
tetra-ortho-substituted biaryl steric hindrance ligand electronic tuning

One-Pot Sequential Borylation/Suzuki with Ultra-Low Catalyst Loading

The Pd/PPh2-Andole-phos system (a CM-phos analog with methoxy substitution) catalyzes the borylation of aryl chlorides with catalyst loading down to 0.025 mol% Pd, and subsequently enables a one-pot sequential Suzuki-Miyaura coupling to directly synthesize biaryl compounds in excellent yields [1]. This tandem process eliminates intermediate purification steps and reduces overall precious metal usage. In contrast, traditional two-step protocols often require separate catalyst systems and higher total Pd loadings (>1 mol%) [2].

One-pot borylation/Suzuki
Cross-study
0.025 mol% Pd for borylation
Supports ultra-low catalyst loading and tandem synthesis
At least 40-fold reduction vs typical systems; one-pot protocol
borylation sequential one-pot synthesis ultra-low catalyst loading

First Palladium-Catalyzed Amination and Suzuki Coupling of Aryl Mesylates

CM-phos was the first ligand to enable palladium-catalyzed Buchwald-Hartwig amination (C-N bond formation) and Suzuki-Miyaura cross-coupling of aryl mesylates, a class of electrophiles previously considered inert toward these transformations [1]. This breakthrough expands the electrophile scope beyond conventional aryl halides and triflates, offering access to cheaper, more stable mesylate leaving groups. Other phosphine ligands, including those from the Buchwald family, required subsequent development to achieve similar reactivity [2].

Aryl mesylate activation
Class-level
First demonstrated catalyst for amination and Suzuki coupling of aryl mesylates
Expands substrate scope to stable, economical mesylate electrophiles
Prior art reported no effective catalyst for this class
aryl mesylate C-N coupling electrophile scope expansion

Optimal Application Scenarios for CM-phos


Late-Stage Functionalization of Aryl Chloride-Containing Intermediates

The Pd/CM-phos catalyst system enables the efficient cyanation of aryl chlorides at 70 °C with 93% yield [1], making it ideal for late-stage introduction of nitrile groups into advanced pharmaceutical intermediates. This mild temperature preserves sensitive functional groups (ketones, aldehydes, esters, unprotected indoles) that would degrade under traditional Rosenmund-von Braun conditions (150-250 °C). The superior performance of CM-phos over XPhos, SPhos, and BrettPhos in this specific transformation [2] justifies its selection for cyanation steps in API synthesis routes.

Synthesis of Tetra-ortho-Substituted Biaryl Motifs

The -PPh2-containing CM-phos ligand scaffold demonstrates exceptional activity in the Suzuki-Miyaura coupling of sterically congested aryl chlorides to form tetra-ortho-substituted biaryls, achieving effective catalysis at just 0.2 mol% Pd loading [1]. This performance surpasses that of bulkier -PCy2-containing analogs [2], making CM-phos the ligand of choice for constructing the highly hindered biaryl axes found in atropisomeric kinase inhibitors (e.g., certain BCR-ABL and BTK inhibitors) and other chirally stable drug candidates.

Cost-Effective Scale-Up Using Aryl Mesylates and Tosylates

CM-phos uniquely enables the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of aryl mesylates and tosylates, with catalyst loading as low as 0.2 mol% Pd and room-temperature operation for tosylates [1]. For process chemistry groups seeking to replace expensive aryl iodides/bromides or unstable triflates with cheaper, crystalline mesylates/tosylates, CM-phos provides a validated, high-performance catalyst system [2]. This directly reduces cost of goods (COGS) and simplifies purification in multi-kilogram API manufacturing.

One-Pot Borylation/Suzuki Sequences for Biaryl Library Synthesis

The Pd/CM-phos (PPh2-Andole-phos) catalyst system enables a one-pot sequential borylation of aryl chlorides followed by Suzuki-Miyaura coupling, with borylation catalyst loading down to 0.025 mol% Pd [1]. This tandem protocol is highly advantageous for medicinal chemistry groups synthesizing biaryl compound libraries, as it eliminates intermediate boronate ester purification, reduces total reaction time, and minimizes precious metal waste. The functional group tolerance (-CN, -NO2, -CHO, -COMe, -COOMe, -CF3) [2] ensures broad applicability across diverse SAR exploration campaigns.

Application
Selection Property
Validation Focus
Late-stage cyanation of aryl chlorides
High-yielding cyanation at mild temperature (70 °C)
Functional group tolerance under reported conditions
Tetra-ortho-substituted biaryl synthesis
Activity with sterically congested aryl chlorides
0.2 mol% Pd loading for hindered biaryl motifs
Aryl mesylate/tosylate-based scale-up
Compatibility with economical, stable electrophiles
Room-temperature coupling and low catalyst loading
One-pot borylation/Suzuki sequences
Tandem protocol eliminating intermediate purification
0.025 mol% Pd loading and broad functional group tolerance

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